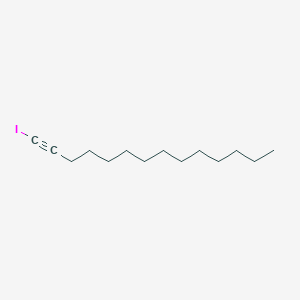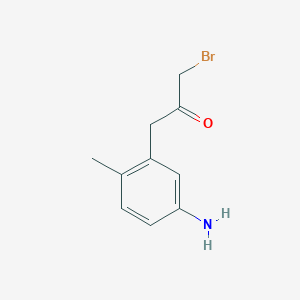![molecular formula C30H24N2 B14042915 N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes biphenyl and diphenyl groups attached to a benzenediamine core. It is known for its applications in various fields, including organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine typically involves the Buchwald-Hartwig coupling reaction. This reaction is carried out by reacting di([1,1’-biphenyl]-4-yl)amine with 3,5-dichloro-N,N-diphenylaniline in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation (using palladium on carbon) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces primary amines.
Applications De Recherche Scientifique
N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is employed in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in studying various biochemical processes due to its unique structural features.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmaceutical intermediate and its interactions with biological targets.
Mécanisme D'action
The mechanism by which N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. For instance, in organic electronics, it facilitates charge transport by creating pathways for hole conduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1,N3,N3-tetra([1,1′-biphenyl]-4-yl)-N5,N5-diphenylbenzene-1,3,5-triamine: Another hole-transporting material with similar applications in OLEDs.
Biphenyl derivatives: Compounds like 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, which are used as inhibitors in medicinal chemistry.
Uniqueness
N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine stands out due to its specific structural arrangement, which imparts unique electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and stability under various conditions.
Propriétés
Formule moléculaire |
C30H24N2 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
3-N,3-N-diphenyl-1-N-(4-phenylphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C30H24N2/c1-4-11-24(12-5-1)25-19-21-26(22-20-25)31-27-13-10-18-30(23-27)32(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,31H |
Clé InChI |
CRAKIPJUCBZTDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC(=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


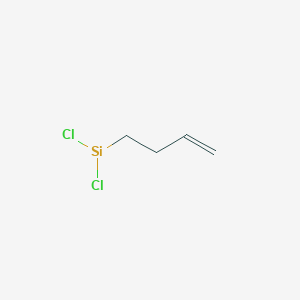
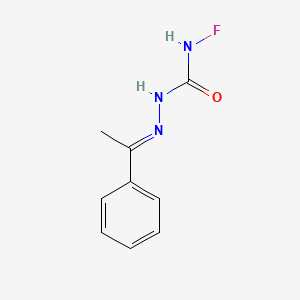
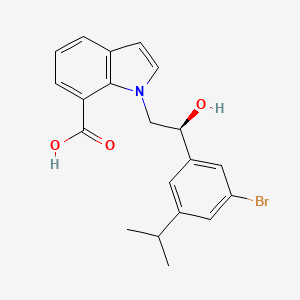



![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)
![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)


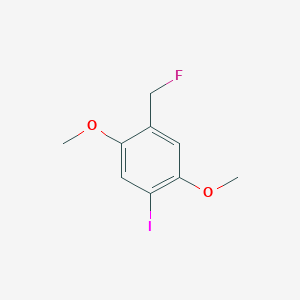
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
